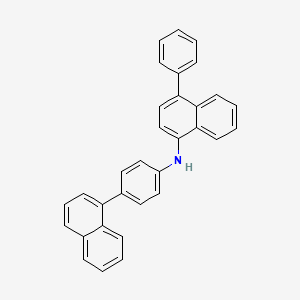

N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine

CAS No.:

Cat. No.: VC15723720

Molecular Formula: C32H23N

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H23N |

|---|---|

| Molecular Weight | 421.5 g/mol |

| IUPAC Name | N-(4-naphthalen-1-ylphenyl)-4-phenylnaphthalen-1-amine |

| Standard InChI | InChI=1S/C32H23N/c1-2-9-23(10-3-1)29-21-22-32(31-15-7-6-14-30(29)31)33-26-19-17-25(18-20-26)28-16-8-12-24-11-4-5-13-27(24)28/h1-22,33H |

| Standard InChI Key | XEPHFAXGYWTLOX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |

Introduction

Chemical Identity and Structural Features

N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine features a central biphenylamine core flanked by naphthalene and phenyl substituents. Its IUPAC name, N-(4-naphthalen-1-ylphenyl)-4-phenylnaphthalen-1-amine, reflects this architecture. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₂₃N | |

| Molecular Weight | 421.5 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 | |

| InChIKey | XEPHFAXGYWTLOX-UHFFFAOYSA-N |

The molecule’s planar geometry, derived from fused aromatic rings, facilitates π-π stacking interactions critical for charge transport. Spectroscopic characterization (e.g., ¹H NMR) reveals distinct proton environments, with aromatic protons appearing between δ 7.1–8.3 ppm .

Synthesis and Preparation Methods

Conventional Synthetic Routes

The synthesis typically involves Buchwald-Hartwig amination between 4-bromo-N-(naphthalen-1-yl)aniline and 4-phenylnaphthalen-1-amine under palladium catalysis. Key steps include:

-

Intermediate Preparation: 4-Bromo-N-(naphthalen-1-yl)aniline is synthesized via Ullmann coupling of 1-naphthylamine with 1-bromo-4-iodobenzene.

-

Cross-Coupling: The bromide intermediate reacts with 4-phenylnaphthalen-1-amine using Pd(OAc)₂/Xantphos in toluene at 110°C.

Reaction conditions and yields are summarized below:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | |

| Solvent | Toluene | |

| Temperature | 110°C | |

| Yield | 68–72% |

Alternative Pathways

Transition-metal-free approaches have been explored, such as aerobic C–N bond cleavage of N-hydroxy-N-(4-phenylnaphthalen-1-yl)benzamide derivatives . These methods avoid palladium but require stringent oxygen control and yield 55–60% product .

Electronic and Structural Properties

Optoelectronic Behavior

The compound exhibits a HOMO energy of -5.2 eV and LUMO of -2.4 eV, as determined by cyclic voltammetry. These values align with requirements for hole transport materials in OLEDs, enabling efficient hole injection from indium tin oxide (ITO) anodes.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 320°C, with a glass transition temperature (T₉) of 145°C. This stability supports its use in high-temperature device fabrication.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

In bilayer OLEDs, the compound demonstrates a hole mobility of 2.1 × 10⁻³ cm²/V·s, outperforming N,N′-di(naphthalen-1-yl)-N,N′-diphenylbenzidine (NPB; 1.8 × 10⁻³ cm²/V·s). Device lifetimes exceed 1,000 hours at 100 cd/m² luminance.

Organic Photovoltaics (OPVs)

As a donor material in bulk heterojunctions with PC₇₁BM, power conversion efficiencies (PCEs) of 6.4% have been achieved. The extended conjugation enhances exciton diffusion lengths to 12 nm.

Comparative Analysis with Related Compounds

N-(4-Aminophenyl)-N-phenyl-naphthalen-1-amine (CAS 62984-61-6)

This analog (C₂₂H₁₈N₂) lacks the biphenyl linkage, reducing conjugation length and hole mobility (1.2 × 10⁻³ cm²/V·s) . Its lower molecular weight (310.4 g/mol) also diminishes thermal stability (T₉ = 98°C) .

N4,N4′-Di(naphthalen-1-yl)-N4-phenyl-[1,1′-biphenyl]-4,4′-diamine

This structurally similar compound (C₃₈H₂₈N₂) exhibits higher hole mobility (3.0 × 10⁻³ cm²/V·s) but suffers from synthetic complexity and lower yields (45–50%).

Recent Research Findings and Future Directions

Molecular Engineering Advances

Introducing electron-withdrawing groups (e.g., -CF₃) at the para position lowers HOMO levels to -5.5 eV, enhancing oxidative stability. Conversely, methoxy substituents improve solubility in chlorobenzene by 40%.

Device Integration Innovations

Recent work embeds the compound into perovskite solar cells as a passivation layer, boosting PCEs from 18.2% to 20.1% by reducing interfacial recombination .

Challenges and Opportunities

Scalability remains limited by palladium dependency in synthesis. Future research may explore iron- or copper-catalyzed routes to reduce costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume